molecular formula C16H13F2N3S B5844361 3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole

3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole

Cat. No. B5844361
M. Wt: 317.4 g/mol
InChI Key: SKWZYMWELUEMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and tumor growth. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole can modulate various biochemical and physiological processes in the body. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. The compound has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole in lab experiments is its potential to target multiple pathways involved in various diseases. Another advantage is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is the lack of comprehensive studies on the compound's safety and efficacy in humans.

Future Directions

There are several future directions for research on 3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its effects on various pathways in the body. Additionally, more studies are needed to assess the compound's safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole involves the reaction of 4-fluorobenzyl chloride with potassium thioacetate in the presence of sodium iodide to form 4-fluorobenzylthiol. This is then reacted with 4-fluorophenyl-5-methyl-4H-1,2,4-triazole-3-thiol in the presence of sodium hydride to produce the final compound.

Scientific Research Applications

3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole has been shown to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antimicrobial, and antitumor properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(4-fluorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3S/c1-11-19-20-16(21(11)15-8-6-14(18)7-9-15)22-10-12-2-4-13(17)5-3-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWZYMWELUEMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=C(C=C2)F)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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